molecular formula C10H11BrN5O6P B161051 8-Br-cAMP CAS No. 23583-48-4

8-Br-cAMP

Cat. No.: B161051
CAS No.: 23583-48-4
M. Wt: 408.10 g/mol
InChI Key: DVKQVRZMKBDMDH-UUOKFMHZSA-N
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Scientific Research Applications

Chemistry: : In chemistry, cyclic adenosine monophosphate is used as a model compound to study the mechanisms of enzyme action and signal transduction pathways.

Biology: : In biology, cyclic adenosine monophosphate is used to study cellular signaling pathways and the regulation of gene expression. It is also used as a tool to investigate the effects of hormones and other signaling molecules on cellular processes .

Medicine: : In medicine, cyclic adenosine monophosphate is used as a therapeutic agent to treat various diseases, including heart failure and asthma. It is also used in research to develop new drugs that target cyclic adenosine monophosphate-dependent pathways.

Industry: : In industry, cyclic adenosine monophosphate is used in the production of pharmaceuticals and as a research tool in the development of new drugs and therapies.

Mechanism of Action

Target of Action

Bcamp, also known as cyclic adenosine monophosphate (cAMP), is a ubiquitous second messenger molecule that plays a pivotal role in cell signaling . It primarily targets protein kinase A (PKA) and cAMP-responsive element binding protein (CREB), which are key players in numerous signal transduction pathways .

Mode of Action

Bcamp interacts with its targets by regulating the transcription of various target genes. This regulation is mainly achieved through PKA and its downstream effectors such as CREB . In addition, PKA can phosphorylate many kinases such as Raf, GSK3, and FAK . This interaction leads to changes in cellular functions, including cell growth and differentiation, gene transcription, and protein expression .

Biochemical Pathways

Bcamp affects several biochemical pathways. It plays pivotal roles in the cyclic AMP signaling pathway, which regulates various cellular functions . It also impacts the central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway . These pathways are crucial for energy production, intermediate metabolism, and the regulation of various physiological and pathological processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bcamp are crucial for its bioavailability and efficacy . The physicochemical properties of Bcamp, including solubility, permeability, protein binding, and 3A4 inhibition, contribute to its developability score . These properties influence the compound’s absorption into the body, distribution within the body, metabolism by the body, and excretion from the body .

Result of Action

The action of Bcamp results in various molecular and cellular effects. It regulates pro- and anti-inflammatory activities, reduces the production of pro-inflammatory mediators, and increases the production of anti-inflammatory factors in numerous immune cells . It also plays a role in mitochondrial homeostasis, regulates mitochondrial dynamics, and modulates cellular stress responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bcamp. For instance, in the context of biodiversity conservation, Bcamp contributes to global sustainability by ensuring the rich biological diversity of the ASEAN region is conserved and sustainably managed . The project enhances the conservation of biodiversity and effective management of protected areas in Southeast Asia . The environmental factors in these regions, such as climate, biodiversity, and human activities, can influence the effectiveness of Bcamp’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Cyclic adenosine monophosphate is synthesized from adenosine triphosphate by the enzyme adenylate cyclase, which is located on the inner side of the plasma membrane and anchored at various locations in the interior of the cell . Adenylate cyclase is activated by a range of signaling molecules through the activation of adenylate cyclase stimulatory G-protein-coupled receptors .

Industrial Production Methods: : Industrial production of cyclic adenosine monophosphate typically involves the use of recombinant DNA technology to produce adenylate cyclase in large quantities. This enzyme is then used to convert adenosine triphosphate to cyclic adenosine monophosphate under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: : Cyclic adenosine monophosphate undergoes various types of reactions, including hydrolysis, phosphorylation, and binding to specific proteins.

Common Reagents and Conditions: : Common reagents used in reactions involving cyclic adenosine monophosphate include phosphodiesterases, which catalyze the hydrolysis of cyclic adenosine monophosphate to adenosine monophosphate . Other reagents include protein kinases, which phosphorylate target proteins in response to cyclic adenosine monophosphate binding.

Major Products: : The major products formed from reactions involving cyclic adenosine monophosphate include adenosine monophosphate and phosphorylated proteins.

Properties

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN5O6P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKQVRZMKBDMDH-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23583-48-4
Record name 8-Bromo-cAMP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23583-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo cyclic adenosine monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023583484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-bromoadenosine cyclic 3',5'-(hydrogen phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-BROMO-CYCLIC AMP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QO1UW05Q5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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